1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one -

1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

Catalog Number: EVT-5411478
CAS Number:
Molecular Formula: C19H25FN2O2
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Formation of the diazepane ring. This could be achieved through various methods, such as the reaction of a diamine with a suitable carbonyl compound [ [] ] or by a ring-expansion reaction of a piperidinone [ [] ].
Mechanism of Action

The mechanism of action of 1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is unknown and would depend on its potential biological activity. Given the structural similarities to aripiprazole analogs discussed in [ [] ], it is possible this molecule could interact with human adenosine receptors and G-protein-coupled receptors. The specific binding interactions, downstream signaling pathways, and ultimately the physiological effects would need to be investigated through extensive pharmacological studies.

Applications
  • Antipsychotic agent. The presence of a diazepane ring with specific substituents, similar to those found in aripiprazole, suggests potential antipsychotic activity [ [] [] ]. Further studies are needed to determine its efficacy and safety profile in relevant animal models and, if promising, eventually in human clinical trials.
  • Calcium channel modulator. Several 1,4-dihydropyridine derivatives have been shown to possess calcium channel antagonist activity [ [] [] [] ]. Although the compound is not a dihydropyridine, its structural resemblance suggests potential activity as a calcium channel modulator, which could be investigated in relevant pharmacological assays.
  • Antimycobacterial agent. Certain 1,4-dihydropyridine-3,5-dicarboxamides have exhibited antimycobacterial activity [ [] ]. Although the target compound lacks the carboxamide groups, its structural similarity warrants investigation for potential activity against Mycobacterium tuberculosis or other mycobacterial species.
  • Antiviral or antifungal agent. As some penta-1,4-diene-3-one oxime ether derivatives showed promising antiviral and antifungal activities [ [] ], this molecule could be screened for similar activities against a panel of relevant viruses and fungi.

2,2,7,7-Tetraethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one

Compound Description: This compound is a sterically hindered 7-membered alkoxyamine that acts as an efficient regulator in nitroxide-mediated controlled living radical polymerization of styrene and butyl acrylate [].

2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one

Compound Description: This is a 6-membered alkoxyamine, structurally similar to 2,2,7,7-tetraethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one, used as a precursor in the synthesis of the latter through a Beckmann-type rearrangement [].

2,7-Diethyl-2,3,7-trimethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one

Compound Description: This is another 7-membered diazepanone alkoxyamine, synthesized through a Beckmann rearrangement and investigated for its use in nitroxide-mediated radical polymerization []. This sterically hindered alkoxyamine, available as a crystalline solid, allowed the fast and controlled polymerization and preparation of polymers with low polydispersity indices up to a degree of polymerization of about 100 [].

2,2,7,7-Tetramethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one

Compound Description: This compound represents a variation on the 7-membered diazepanone alkoxyamine theme, explored as an initiator and regulator in nitroxide-mediated radical polymerization [].

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently in phase III clinical trials for the treatment of primary insomnia []. It was developed to address the poor oral pharmacokinetics observed in earlier diazepane orexin receptor antagonists.

1-(4-(3,4-Dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one Analogs of Aripiprazole

Compound Description: This series of compounds was designed as multi-target ligands for potential antipsychotic activity. They were evaluated for their interactions with human A2A adenosine and β2-adrenergic receptors, exhibiting promising docking scores []. The compounds possess desirable ADME properties, suggesting oral drug-likeness.

4-(Ethoxycarbonyl)-t-3-isopropyl-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-one

Compound Description: This diazepanone derivative prefers a chair conformation, unlike the flattened boat conformation observed in related bis(ethoxycarbonyl) derivatives []. The N-COOEt group in this compound is locked in one rotameric state.

N(1),N(4)-Bis(ethoxycarbonyl)-r-2,c-7-diphenylhexahydro-1,4-diazepin-5-ones

Compound Description: This series of compounds, including specific derivatives with varying substituents, exhibits a preference for flattened boat conformations with rapid equilibrium between two N-CO rotamers []. They are characterized by lower barriers for N-CO rotation compared to N-nitroso and N-formyl counterparts.

4-Substituted Hantzsch 1,4-Dihydropyridines

Compound Description: This class of compounds, studied for their role as NAD(P)H model systems, undergoes oxidation by nitric oxide (NO) and N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS) to form the corresponding pyridine derivatives [, ].

Properties

Product Name

1-(cyclopropylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

IUPAC Name

1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one

Molecular Formula

C19H25FN2O2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C19H25FN2O2/c1-13(2)17-12-21(19(24)15-5-6-15)10-9-18(23)22(17)11-14-3-7-16(20)8-4-14/h3-4,7-8,13,15,17H,5-6,9-12H2,1-2H3

InChI Key

JHJBHCNHFQLKCX-UHFFFAOYSA-N

SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3CC3

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.